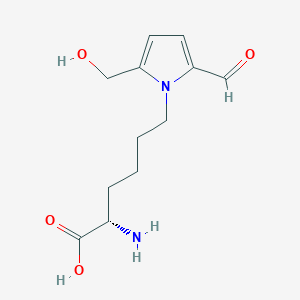

2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine

Übersicht

Beschreibung

“2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine” is a glycation product formed in the final stage of the Maillard reaction . It is taken up in significant amounts with the daily diet . The high bioavailability of this compound can be partly explained by the fact that it forms dipeptides that are substrates of the human peptide transporter 1 (PEPT1) .

Synthesis Analysis

The compound is formed in a Paal–Knorr reaction by the addition of 3-deoxyglucosone (3-DG) to the amino group of the lysine side chain and subsequent eliminations of water . Casein and β-casein were enriched with peptide-bound pyrraline by incubation with 3-DG, and the modified casein samples were subjected to simulated gastrointestinal digestion .Molecular Structure Analysis

The molecular formula of “2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine” is C12H18N2O4 . Its average mass is 254.282 Da and its monoisotopic mass is 254.126663 Da .Chemical Reactions Analysis

During the digestion of glycated proteins, pyrraline-containing peptides are formed . After digestion, 50–60% of pyrraline was bound in peptides smaller than 1,000 Da isolated by ultrafiltration . Only less than 4% of pyrraline was released as the free amino acid .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 510.1±50.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 82.2±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Natural Product Chemistry

- Application Summary : 2-Formylpyrroles are ubiquitous in nature, arising from the non-enzymatic Maillard reactions of amines and sugars . These Maillard products display interesting biological activities including hepatoprotective, immunostimulatory, antiproliferative and antioxidant effects .

- Methods of Application : The synthesis of 2-formylpyrrole natural products often involves a Maillard-type reaction .

- Results or Outcomes : This review presents all 2-formylpyrrole natural products reported to date and identifies structural sub-classes for their categorisation .

-

Scientific Field: Physiological Activities

- Application Summary : Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . Molecules containing this skeleton have various biological functions .

- Methods of Application : Py-2-Cs can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .

- Results or Outcomes : The structural characteristics, natural sources, and physiological activities of isolated compounds containing the Py-2-C group are discussed in the review .

-

Scientific Field: Organic Synthesis

-

Scientific Field: Food Chemistry

- Application Summary : The glycation product 6-(2-formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (pyrraline), which is formed in the final stage of the Maillard reaction, is taken up in significant amounts with the daily diet . The high bioavailability of pyrraline known from human balance studies can be partly explained by the fact that pyrraline-containing dipeptides are substrates of the human peptide transporter 1 (PEPT1) .

- Methods of Application : Pyrraline-containing peptides are formed during luminal digestion of glycated proteins . Casein and β-casein, respectively, were enriched with peptide-bound pyrraline by incubation with 3-deoxyglucosone (3-DG), and the modified casein samples were subjected to simulated gastrointestinal digestion .

- Results or Outcomes : After digestion, 50–60 % of pyrraline was bound in peptides smaller than 1,000 Da isolated by ultrafiltration . Only <4 % of pyrraline was released as the free amino acid .

-

Scientific Field: Environmental Chemistry

- Application Summary : The compound 6-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]norleucine has been studied for its environmental properties .

- Methods of Application : Predicted data is generated using the US Environmental Protection Agency’s EPISuite™ .

- Results or Outcomes : The Log Octanol-Water Partition Coef (SRC): Log Kow (KOWWIN v1.67 estimate) = -1.12 . Boiling Pt, Melting Pt, Vapor Pressure Estimations (MPBPWIN v1.42): Boiling Pt (deg C): 514.15 (Adapted Stein & Brown method) Melting Pt (deg C): 309.02 (Mean or Weighted MP) VP(mm Hg,25 deg C): 4.51E-014 (Modified Grain method) .

-

Scientific Field: Food Chemistry

- Application Summary : The glycation product 6-(2-formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (pyrraline), which is formed in the final stage of the Maillard reaction, is taken up in significant amounts with the daily diet . The high bioavailability of pyrraline known from human balance studies can be partly explained by the fact that pyrraline-containing dipeptides are substrates of the human peptide transporter 1 (PEPT1) .

- Methods of Application : Pyrraline-containing peptides are formed during luminal digestion of glycated proteins . Casein and β-casein, respectively, were enriched with peptide-bound pyrraline by incubation with 3-deoxyglucosone (3-DG), and the modified casein samples were subjected to simulated gastrointestinal digestion .

- Results or Outcomes : After digestion, 50–60 % of pyrraline was bound in peptides smaller than 1,000 Da isolated by ultrafiltration . Only <4 % of pyrraline was released as the free amino acid .

-

Scientific Field: Environmental Chemistry

- Application Summary : The compound 6-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]norleucine has been studied for its environmental properties .

- Methods of Application : Predicted data is generated using the US Environmental Protection Agency’s EPISuite™ .

- Results or Outcomes : The Log Octanol-Water Partition Coef (SRC): Log Kow (KOWWIN v1.67 estimate) = -1.12 . Boiling Pt, Melting Pt, Vapor Pressure Estimations (MPBPWIN v1.42): Boiling Pt (deg C): 514.15 (Adapted Stein & Brown method) Melting Pt (deg C): 309.02 (Mean or Weighted MP) VP(mm Hg,25 deg C): 4.51E-014 (Modified Grain method) .

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYFITADLSVOAS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N(C(=C1)C=O)CCCC[C@@H](C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225507 | |

| Record name | 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrraline | |

CAS RN |

74509-14-1 | |

| Record name | Pyrraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74509-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074509141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)